[4-(Chlorosulfonyl)phenyl]acetic acid
Overview
Description
[4-(Chlorosulfonyl)phenyl]acetic acid is a chemical compound with potential physiological activity, synthesized through specific chemical reactions. Its relevance spans various fields of chemistry, particularly in synthesis and characterization studies, where its properties and interactions offer insights into broader chemical processes and applications.
Synthesis Analysis
The synthesis of derivatives similar to [4-(Chlorosulfonyl)phenyl]acetic acid, such as 4-(phenylazo)phenoxy acetic acids, involves the condensation of chloracetic acid with sodium salts of some 4-(phenylazo)phenols. This original method highlights the flexibility in creating physiologically active compounds through targeted synthetic routes (Radu et al., 2002).
Molecular Structure Analysis
The molecular structure of [4-(Chlorosulfonyl)phenyl]acetic acid and its derivatives can be characterized by physical methods such as UV-VIS and IR spectral analysis. These techniques allow for the detailed examination of the compound's molecular fingerprints, providing insights into its chemical identity and structural features.
Chemical Reactions and Properties
The electrochemical oxidation of 4-chloroaniline, a model compound, reveals insights into the chemical reactions and properties of related chlorinated and sulfonylated compounds. For instance, the oxidation in water/acetonitrile mixtures leads to the formation of diaryl sulfone and N-phenylbenzenesulfonamide derivatives, highlighting the compound's reactive nature and potential for generating various chemical species (Mohamadighader et al., 2020).
Physical Properties Analysis
The physical properties, including the crystal and molecular structure of related compounds, can be deduced from X-ray diffraction analyses. For example, the study of cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]}-acetic acid (1:1) clathrate demonstrates the influence of molecular configuration on the compound's physical state and interactions with other molecules (Rizzoli et al., 1982).
Chemical Properties Analysis
Investigations into the oxidation mechanisms of (phenylthio)acetic acids by chloramine T reveal the compound's chemical behavior and reactivity patterns. Such studies provide a foundational understanding of how [4-(Chlorosulfonyl)phenyl]acetic acid and similar compounds participate in chemical reactions, offering insights into their potential applications and stability under various conditions (Srinivasan & Pitchumani, 1982).
Scientific Research Applications
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Chemical Synthesis : This compound can be used as a reagent in the synthesis of various chemical compounds . The specific reactions and products would depend on the other reagents and conditions used.
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Material Science : In material science, this compound could potentially be used in the development of new materials or in the modification of existing ones .
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Analytical Chemistry : It could be used as a standard in analytical chemistry for the calibration of instruments or the validation of methods .
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Life Science Research : It might be used in life science research, possibly as a reagent in biochemical assays or in the study of biological systems .
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Chromatography and Mass Spectrometry : This compound could potentially be used in chromatography and mass spectrometry, possibly as a standard or as a reagent .
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Biopharma Production : It might be used in biopharma production, possibly in the synthesis of pharmaceuticals or in quality control processes .
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Chemical Synthesis : This compound can be used as a reagent in the synthesis of various chemical compounds . The specific reactions and products would depend on the other reagents and conditions used.
-
Material Science : In material science, this compound could potentially be used in the development of new materials or in the modification of existing ones .
-
Analytical Chemistry : It could be used as a standard in analytical chemistry for the calibration of instruments or the validation of methods .
-
Life Science Research : It might be used in life science research, possibly as a reagent in biochemical assays or in the study of biological systems .
-
Chromatography and Mass Spectrometry : This compound could potentially be used in chromatography and mass spectrometry, possibly as a standard or as a reagent .
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Biopharma Production : It might be used in biopharma production, possibly in the synthesis of pharmaceuticals or in quality control processes .
properties
IUPAC Name |
2-(4-chlorosulfonylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(12,13)7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSSPHAFXLRJBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370966 | |
Record name | [4-(Chlorosulfonyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Chlorosulfonyl)phenyl]acetic acid | |
CAS RN |
22958-99-2 | |
Record name | [4-(Chlorosulfonyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(chlorosulfonyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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